molecular formula C11H8F3NO2 B12335915 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

Cat. No.: B12335915
M. Wt: 243.18 g/mol
InChI Key: FRYMEDZQWCLSCZ-UHFFFAOYSA-N
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Description

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indoles are aromatic heterocycles that are widely found in nature and are known for their diverse biological activities. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction. For instance, 2-halobenzonitriles and methyl thioglycolate can be reacted in the presence of triethylamine in DMSO at 130°C to yield the desired indole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to bind to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-7-(trifluoromethyl)-1H-indazole: Similar in structure but with different biological activities.

    3-methyl-7-(trifluoromethyl)pyrrolo[1,2,a]pyrazin-1-one: Another related compound with distinct chemical properties and applications.

Uniqueness

The presence of both a methyl and a trifluoromethyl group in 3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid makes it unique in terms of its chemical stability and biological activity. These features distinguish it from other similar compounds and contribute to its wide range of applications in scientific research.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

3-methyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H8F3NO2/c1-5-6-3-2-4-7(11(12,13)14)9(6)15-8(5)10(16)17/h2-4,15H,1H3,(H,16,17)

InChI Key

FRYMEDZQWCLSCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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